(4S)-4-methyloxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring with a carboxylic acid group at the 2-position and a methyl group at the 4-position. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 4-methyl-1,5-diol, under acidic conditions to form the tetrahydropyran ring. The carboxylic acid group can then be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of (4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
(4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydropyran ring provides structural stability. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid: The enantiomer of the compound with a different spatial arrangement.
Tetrahydropyran-2-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methyltetrahydropyran: Lacks the carboxylic acid group.
Uniqueness
(4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both a methyl group and a carboxylic acid group. This combination of features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(4S)-4-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m0/s1 |
InChI Key |
LIBFSTFJECGZRQ-ZBHICJROSA-N |
Isomeric SMILES |
C[C@H]1CCOC(C1)C(=O)O |
Canonical SMILES |
CC1CCOC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.